molecular formula C18H20N4O4S2 B10936164 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(naphthalen-2-ylsulfonyl)piperazine

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(naphthalen-2-ylsulfonyl)piperazine

Cat. No.: B10936164
M. Wt: 420.5 g/mol
InChI Key: YUERSEQPOQINOQ-UHFFFAOYSA-N
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Description

1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-(2-NAPHTHYLSULFONYL)PIPERAZINE is a complex organic compound that features both pyrazole and naphthylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-(2-NAPHTHYLSULFONYL)PIPERAZINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and naphthylsulfonyl intermediates, followed by their coupling with piperazine under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-(2-NAPHTHYLSULFONYL)PIPERAZINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .

Scientific Research Applications

1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-(2-NAPHTHYLSULFONYL)PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism by which 1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-(2-NAPHTHYLSULFONYL)PIPERAZINE exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-(2-NAPHTHYLSULFONYL)PIPERAZINE is unique due to the presence of both pyrazole and naphthylsulfonyl groups, which confer distinct chemical and physical properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H20N4O4S2

Molecular Weight

420.5 g/mol

IUPAC Name

1-(1-methylpyrazol-4-yl)sulfonyl-4-naphthalen-2-ylsulfonylpiperazine

InChI

InChI=1S/C18H20N4O4S2/c1-20-14-18(13-19-20)28(25,26)22-10-8-21(9-11-22)27(23,24)17-7-6-15-4-2-3-5-16(15)12-17/h2-7,12-14H,8-11H2,1H3

InChI Key

YUERSEQPOQINOQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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